molecular formula C23H18ClN3O4S2 B2834725 Ethyl 4-[({[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate CAS No. 1260914-27-9

Ethyl 4-[({[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate

Cat. No. B2834725
CAS RN: 1260914-27-9
M. Wt: 499.98
InChI Key: OGVRAOAUQBNLNR-UHFFFAOYSA-N
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Description

“Ethyl 4-[({[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate” is a complex organic compound. It has a molecular weight of 477.992 and its linear formula is C21H20ClN3O4S2 . This compound is part of a class of fused heterocyclic systems known as pyrido[2,3-d]pyrimidines .


Synthesis Analysis

The synthesis of new pyrido[2,3-d]pyrimidine derivatives involves heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization . In the presence of an activated CH2 group in the amide moiety, the cyclization involves this group and the acetyl carbonyl, giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the transformation of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, into pyrido[2,3-d]pyrimidin-5-one derivatives . This transformation involves the cyclization of the acetyl methyl group and the amide carbonyl moiety .

Scientific Research Applications

Virtual Reality (VR) and Augmented Reality (AR) Modeling

Quantum Science and Technology

  • Application : While not directly related to Caideng, it’s worth noting that the United Nations has declared 2025 as the International Year of Quantum Science and Technology. Quantum technologies, including quantum computing and communication, promise groundbreaking solutions in fields like cryptography, materials science, and drug discovery. Researchers may explore Caideng’s quantum properties in these contexts .

Future Directions

The future directions for this compound could involve further exploration of its biological activity. Given that pyrido[2,3-d]pyrimidines exhibit a wide range of biological activity , this compound could potentially be used in the development of new pharmaceuticals.

properties

IUPAC Name

ethyl 4-[[2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O4S2/c1-2-31-22(30)14-3-7-16(8-4-14)25-19(28)13-33-23-26-18-11-12-32-20(18)21(29)27(23)17-9-5-15(24)6-10-17/h3-12H,2,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVRAOAUQBNLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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